1-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the tetrafluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a tetrafluorobenzene derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorine content makes it useful in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, thereby influencing its biological activity.
Comparison with Similar Compounds
- 1-(trifluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide
- 1-(difluoromethyl)-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide
Uniqueness: 1-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of a difluoromethyl group with a tetrafluorophenyl group provides a distinct set of properties that can be advantageous in various applications.
Properties
IUPAC Name |
2-(difluoromethyl)-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3O/c12-4-3-5(13)8(15)9(7(4)14)19-10(21)6-1-2-18-20(6)11(16)17/h1-3,11H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJPCWNBOADKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)C(=O)NC2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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